molecular formula C7H10O2 B13788008 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester CAS No. 93942-70-2

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester

Cat. No.: B13788008
CAS No.: 93942-70-2
M. Wt: 126.15 g/mol
InChI Key: PKFBISBCCISXKA-UHFFFAOYSA-N
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Description

1-Methylvinyl methacrylate, also known as prop-1-en-2-yl 2-methylprop-2-enoate, is an organic compound with the molecular formula C7H10O2. It is a member of the methacrylate family, which is widely used in the production of polymers and copolymers. This compound is characterized by its ability to undergo polymerization, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylvinyl methacrylate can be synthesized through the esterification of methacrylic acid with isobutylene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 1-Methylvinyl methacrylate often involves the oxidation of iso-butylene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid. The methacrylic acid is then esterified with isobutylene to produce 1-Methylvinyl methacrylate. This process is typically carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Methylvinyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.

    Oxidation: It can be oxidized to form methacrylic acid.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can react with 1-Methylvinyl methacrylate under mild conditions.

Major Products Formed

Scientific Research Applications

1-Methylvinyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1-Methylvinyl methacrylate involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. This process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds through a chain reaction mechanism, where the vinyl group of 1-Methylvinyl methacrylate reacts with the growing polymer chain, resulting in the formation of polymethyl methacrylate (PMMA) or copolymers .

Comparison with Similar Compounds

1-Methylvinyl methacrylate can be compared with other methacrylate compounds such as:

    Methyl methacrylate: Similar in structure but lacks the methyl group on the vinyl moiety. It is widely used in the production of polymethyl methacrylate (PMMA).

    Ethyl methacrylate: Contains an ethyl group instead of a methyl group. It is used in the production of polymers with different properties compared to those derived from 1-Methylvinyl methacrylate.

    Butyl methacrylate: Contains a butyl group, leading to polymers with increased flexibility and lower glass transition temperatures.

The uniqueness of 1-Methylvinyl methacrylate lies in its specific structure, which imparts distinct properties to the resulting polymers, such as enhanced chemical resistance and mechanical strength .

Properties

CAS No.

93942-70-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

prop-1-en-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O2/c1-5(2)7(8)9-6(3)4/h1,3H2,2,4H3

InChI Key

PKFBISBCCISXKA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(=C)C

Origin of Product

United States

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